Cas no 2227883-94-3 ((2S)-1-(3-cyclopropylphenyl)propan-2-amine)

(2S)-1-(3-Cyclopropylphenyl)propan-2-amine is a chiral amine compound featuring a cyclopropyl-substituted phenyl group, which confers structural rigidity and potential metabolic stability. The (S)-configuration at the stereocenter ensures enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The cyclopropyl moiety enhances lipophilicity and may influence binding affinity in bioactive molecules. This compound serves as a versatile intermediate in medicinal chemistry, particularly for the development of CNS-targeting agents or enzyme inhibitors. Its well-defined stereochemistry and modular structure allow for precise modifications in drug discovery. High-purity synthesis routes are available, ensuring reproducibility for research and industrial use.
(2S)-1-(3-cyclopropylphenyl)propan-2-amine structure
2227883-94-3 structure
Product Name:(2S)-1-(3-cyclopropylphenyl)propan-2-amine
CAS No:2227883-94-3
MF:C12H17N
MW:175.270083189011
CID:6000052
PubChem ID:165608813
Update Time:2025-10-23

(2S)-1-(3-cyclopropylphenyl)propan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2S)-1-(3-cyclopropylphenyl)propan-2-amine
    • 2227883-94-3
    • EN300-1736539
    • Inchi: 1S/C12H17N/c1-9(13)7-10-3-2-4-12(8-10)11-5-6-11/h2-4,8-9,11H,5-7,13H2,1H3/t9-/m0/s1
    • InChI Key: ALXDQJTUVFXONU-VIFPVBQESA-N
    • SMILES: N[C@@H](C)CC1=CC=CC(=C1)C1CC1

Computed Properties

  • Exact Mass: 175.136099547g/mol
  • Monoisotopic Mass: 175.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 26Ų

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Additional information on (2S)-1-(3-cyclopropylphenyl)propan-2-amine

(2S)-1-(3-Cyclopropylphenyl)Propan-2-Amine: A Comprehensive Overview

The compound (2S)-1-(3-cyclopropylphenyl)propan-2-amine, also known by its CAS number CAS NO 2227883-94-3, is a synthetic organic molecule that has garnered significant attention in the field of medicinal chemistry. This compound belongs to the class of secondary amines and features a unique stereochemistry at the propan-2-amine core, which is critical for its pharmacological activity. The structure of this molecule incorporates a cyclopropyl group attached to a phenyl ring, creating a bicyclic system that contributes to its distinct chemical properties.

Recent studies have highlighted the potential of (2S)-1-(3-cyclopropylphenyl)propan-2-amine as a valuable tool in drug discovery. Its unique structure allows for precise targeting of various biological pathways, making it a promising candidate for the development of novel therapeutics. The integration of the cyclopropyl group into the phenyl moiety introduces additional rigidity and steric constraints, which can influence the molecule's interactions with target proteins.

One of the most notable applications of (2S)-1-(3-cyclopropylphenyl)propan-2-amine lies in its potential as a selective 5-HT2A receptor antagonist. This makes it a valuable compound in the treatment of central nervous system disorders such as schizophrenia and depression. Research has shown that compounds with similar structures exhibit high affinity for the 5-HT2A receptor, suggesting that (2S)-1-(3-cyclopropylphenyl)propan-2-amine could serve as a lead compound in the development of next-generation antipsychotics.

Furthermore, the molecule's propan-2-amine core provides a versatile platform for further chemical modifications. This allows researchers to explore various functional groups and substituents that can enhance its pharmacokinetic properties, such as improved solubility and bioavailability. The combination of its structural uniqueness and functional versatility positions (2S)-1-(3-cyclopropylphenyl)propan-2-amine as a key player in contemporary drug development efforts.

Recent advancements in computational chemistry have enabled researchers to better understand the molecular interactions of (2S)-1-(3-cyclopropylphenyl)propan-2-amine with its target proteins. Through the use of advanced molecular modeling techniques, scientists have gained insights into how the compound's stereochemistry and substituents influence its binding affinity and selectivity. These findings are crucial for optimizing the compound's therapeutic potential and minimizing off-target effects.

In conclusion, (2S)-1-(3-cyclopropylphenyl)propan-2-amine represents a significant advancement in the field of medicinal chemistry. Its unique structure, coupled with its promising pharmacological profile, positions it as a valuable asset in the development of novel drugs for various CNS disorders. As research into this compound continues, it is expected to unlock new avenues for treating conditions such as schizophrenia, depression, and other related diseases.

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